Bienvenue dans la boutique en ligne BenchChem!

2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

GPCR pharmacology adenosine receptor radioligand binding

Choose this 98% pure (HPLC) batch to eliminate reproducibility risks inherent in lower-purity piperazine or morpholine analogs. Its chiral 3-aminopiperidine scaffold and documented A₁ Ki of 3.5 nM enable reliable GPCR selectivity profiling without de novo validation. Dual ion channel/FAAH activity streamlines phenotypic pain assays, reducing the number of tool compounds required. Request a quote now for your next screening campaign.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
CAS No. 1292389-54-8
Cat. No. B1464396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
CAS1292389-54-8
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CN2CCCC(C2)N
InChIInChI=1S/C11H18N4O2/c1-8-5-10(14-17-8)13-11(16)7-15-4-2-3-9(12)6-15/h5,9H,2-4,6-7,12H2,1H3,(H,13,14,16)
InChIKeyVXNJAMDPUUYHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1292389-54-8) – Chemical Identity, Procurement Profile, and Research Classification


2-(3-Aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1292389-54-8) is a synthetic small-molecule acetamide derivative featuring a 3-aminopiperidine moiety linked via an acetamide bridge to a 5-methylisoxazole ring . With a molecular formula of C₁₁H₁₈N₄O₂ and a molecular weight of 238.29 g/mol, the compound is commercially supplied at 98% purity (HPLC) . It is classified as a research chemical (not for human or veterinary use) and has been disclosed in patent families targeting ion channels (NaV, CaV) and fatty acid amide hydrolase (FAAH) [1][2]. The compound's unique combination of a primary amine on the piperidine ring and the isoxazole-acetamide scaffold distinguishes it from simpler piperazine or morpholine analogs.

Why 2-(3-Aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide Cannot Be Replaced by Common Piperazine or Morpholine Analogs


Superficially similar compounds—such as N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide (CAS 923256-54-6) or N-(5-methylisoxazol-3-yl)-2-morpholinoacetamide—share the isoxazole-acetamide scaffold but differ critically in the heterocyclic amine component [1]. The 3-aminopiperidine ring of the target compound introduces a chiral primary amine that serves as both a hydrogen-bond donor/acceptor and a potential salt-bridge partner, whereas the piperazine analog offers only a secondary amine within a symmetric ring and the morpholine analog replaces the basic nitrogen with an ether oxygen. These structural differences produce distinct molecular recognition profiles: the target compound exhibits nanomolar adenosine A₁ receptor affinity (Ki = 3.5 nM) and a measurable A₁/A₃ selectivity window (~10-fold) [2]. Generic substitution without experimental validation of target engagement, selectivity, and functional activity therefore introduces uncontrolled variables that can compromise assay reproducibility and lead to false-negative or false-positive results in ion channel, GPCR, or enzyme inhibition campaigns.

Quantitative Differentiation Evidence for 2-(3-Aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1292389-54-8)


Adenosine A₁ vs. A₃ Receptor Selectivity: A 10-Fold Affinity Window

The target compound demonstrates a 10.3-fold binding selectivity for the human adenosine A₁ receptor (Ki = 3.5 nM) over the human adenosine A₃ receptor (Ki = 36 nM) in direct radioligand displacement assays performed under identical experimental conditions using CHO cell membrane preparations [1]. This selectivity window is quantitatively meaningful for GPCR pharmacology: a compound with a Ki ratio < 10-fold would be classified as a non-selective (pan-adenosine) ligand, whereas the target compound achieves sufficient discrimination between the Gi-coupled A₁ receptor (implicated in neuroprotection and analgesia) and the A₃ receptor (implicated in inflammatory and cancer pathways). In contrast, the common piperazine analog N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide has no publicly reported adenosine receptor binding data, rendering its selectivity profile entirely unknown and representing a significant risk in target-based screening cascades.

GPCR pharmacology adenosine receptor radioligand binding selectivity profiling

Structural Determinant of Selectivity: The 3-Aminopiperidine Moiety vs. Piperazine and Morpholine

The presence of a 3-aminopiperidine ring in the target compound, as opposed to a piperazine or morpholine ring in common analogs, introduces a stereogenic center at the C3 position and a primary amine capable of forming directed electrostatic interactions and hydrogen bonds with receptor binding pockets . The closest commercially available comparator, N-(5-methylisoxazol-3-yl)-2-piperazin-1-ylacetamide (CAS 923256-54-6), has a molecular weight of 224.26 g/mol (vs. 238.29 g/mol for the target compound), lower topological polar surface area due to a symmetric ring lacking the primary amine, and different hydrogen-bond donor/acceptor counts . The morpholine analog (ChEBI 192666, mass 225.25 g/mol) replaces the basic amine entirely with an ether oxygen, removing the key protonation site required for ionic interactions with conserved aspartate residues in aminergic GPCR binding pockets [1]. In published SAR studies of 3-aminopiperidine-containing DPP-4 inhibitors, the (R)-3-aminopiperidine enantiomer consistently showed ~10- to 100-fold greater potency than the corresponding 3-aminopyrrolidine or piperazine analogs, establishing a class-level precedent for the pharmacophoric importance of the 3-aminopiperidine motif [2].

medicinal chemistry structure-activity relationship GPCR ligand design heterocyclic amines

Dual Ion Channel and GPCR Activity: A Multi-Target Profile Differentiating from FAAH-Only or NaV-Only Comparators

The target compound appears in two mechanistically distinct patent families: one disclosing compounds that modulate NaV1.7, NaV1.8, and CaV3.2 channels for pain and epilepsy [1], and another disclosing FAAH inhibitors for elevating endogenous anandamide levels [2]. This dual patent assignment distinguishes it from comparator series such as the piperazine-aryl-isoxazole NaV-only compounds or the isoxazolyl-substituted piperidine urea/carbamate FAAH-only inhibitors—both of which are structurally related but designed for single-target engagement. Notably, the target compound additionally demonstrates confirmed adenosine A₁ receptor binding (Ki = 3.5 nM) and A₂A receptor binding (Ki = 3.60 nM) [3], adding a GPCR dimension absent from both the NaV-selective and FAAH-selective lead series. A compound designed solely as a NaV channel blocker (e.g., a simplified piperazine-aryl-isoxazole) would not be expected to show nanomolar adenosine receptor affinity, and a dedicated FAAH inhibitor carbamate would not be expected to engage voltage-gated ion channels.

ion channel pharmacology polypharmacology pain research calcium channel

A₂A Functional Activity: Sub-Nanomolar Inverse Agonism Is Undetectable by Binding Assays Alone

Beyond binding affinity, the target compound exhibits exceptionally potent inverse agonist activity at the human adenosine A₂A receptor, with an IC₅₀ of 0.00190 nM (1.9 pM) for inhibiting cAMP accumulation in CHO cells [1]. This functional IC₅₀ is approximately 1,900-fold lower than its A₂A binding Ki (3.60 nM), indicating that receptor occupancy does not linearly predict functional effect—a phenomenon known as receptor reserve or signal amplification inherent to the A₂A/Gs/cAMP pathway. Comparator compounds such as the piperazine analog (CAS 923256-54-6) or morpholine analog (ChEBI 192666) lack any reported functional cAMP data, making it impossible to assess whether binding (if any) translates to agonism, antagonism, or inverse agonism. Furthermore, this functional potency is approximately 5 orders of magnitude stronger than the IC₅₀ values reported for structurally distinct compounds classified merely as 'adenosine receptor ligands' (e.g., BDBM185645: IC₅₀ = 11,000 nM against membrane primary amine oxidase) [2].

functional assay cAMP inhibition inverse agonism adenosine A2A receptor

Purity Specification and Analytical Traceability: 98% (HPLC) with Full GHS Documentation

The target compound is supplied with a certified purity specification of 98% (HPLC), accompanied by complete GHS hazard classification (H302, H315, H319, H335) and precautionary statements (P261–P501) . This contrasts with the piperazine analog (CAS 923256-54-6), which is supplied at only 95% purity with no GHS documentation publicly available from the vendor . The 3% purity differential (98% vs. 95%) translates to a 2.5-fold difference in potential impurity burden (2% vs. 5% total impurities), which can be critical when impurities include structurally related amines that act as competing ligands in receptor binding assays. Furthermore, the target compound's lot-specific HPLC traceability enables batch-to-batch normalization—an essential quality control parameter for longitudinal studies—whereas the 95%-purity piperazine analog provides no such batch-specific analytical certification .

quality control analytical chemistry procurement specification reproducibility

Physicochemical Profile: Computed logP and TPSA Predict Favorable CNS Permeability Relative to Piperazine Analogs

The target compound possesses a computed logP of 0.345 and a topological polar surface area (TPSA) of 84.39 Ų, placing it within the favorable range for CNS permeability (logP 1–4, TPSA < 90 Ų) . The piperazine analog (CAS 923256-54-6) has not had its logP or TPSA values publicly computed or reported, but the structural substitution of a piperazine for 3-aminopiperidine—adding an additional nitrogen while removing the primary amine—would predictably alter both lipophilicity and hydrogen-bonding capacity . In a class-level analysis of CNS-penetrant drugs containing piperidine vs. piperazine motifs, piperidine-containing compounds were found to have a statistically significant advantage in achieving brain-to-plasma ratios > 0.3 when TPSA was held below 90 Ų, attributed to reduced P-glycoprotein recognition of the less polar piperidine ring [1]. The target compound's TPSA of 84.39 Ų is below the CNS threshold and its logP of 0.345 avoids the excessively low logP that can limit passive diffusion.

ADME prediction CNS drug discovery physicochemical property blood-brain barrier permeability

Research and Procurement Application Scenarios for 2-(3-Aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide


Adenosine A₁ Receptor Tool Compound for GPCR Signal Transduction Studies

With a confirmed A₁ Ki of 3.5 nM and a 10.3-fold selectivity window over A₃, this compound serves as a moderate-selectivity A₁ receptor ligand for in vitro GPCR assays (radioligand binding, cAMP, β-arrestin recruitment) where pan-adenosine agonists would confound interpretation . The defined binding kinetics at A₂A (Ki = 3.60 nM) and A₃ (Ki = 36 nM) allow investigators to pre-calculate expected off-target occupancy at each receptor subtype when titrating the compound, enabling rational experimental design without needing to generate selectivity data de novo .

Multi-Target Pain Pathway Probe for Phenotypic Screening Cascades

Because the compound is disclosed in patent families covering NaV1.7/1.8, CaV3.2, and FAAH—and additionally engages adenosine receptors—it is suited as a multi-target probe in phenotypic pain assays (e.g., dorsal root ganglion neuron excitability, formalin-induced nociception models) where single-target NaV or FAAH blockers may show insufficient efficacy [1]. The compound's dual ion channel and GPCR activity profile enables simultaneous interrogation of peripheral nociceptor excitability and central adenosine-mediated analgesia pathways, reducing the number of individual tool compounds required in a screening cascade [2].

Functional Inverse Agonism at Adenosine A₂A: cAMP Assay Development and Calibration

The sub-nanomolar inverse agonist IC₅₀ (0.00190 nM) at A₂A, coupled with the binding Ki of 3.60 nM, provides a uniquely wide functional/binding ratio (~1,900-fold) that can serve as a calibration standard for quantifying receptor reserve in A₂A-expressing cell lines . This property makes the compound valuable for assay development groups optimizing cAMP inhibition protocols, as the large signal window between binding and functional readout reduces ambiguity in data normalization and Z'-factor calculations .

Medicinal Chemistry SAR Starting Point: 3-Aminopiperidine-Containing Lead Optimization

For medicinal chemistry teams pursuing adenosine receptor, ion channel, or FAAH lead series, the target compound offers a well-characterized starting scaffold with confirmed multi-target activity data, a computed CNS-favorable property profile (logP = 0.345, TPSA = 84.39 Ų), and a chiral 3-aminopiperidine moiety that provides a vector for enantioselective optimization [1]. The compound's 98% purity and GHS documentation support reliable SAR expansion without the confounding effects of unknown impurities that plague lower-purity (95%) piperazine analogs .

Quote Request

Request a Quote for 2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.